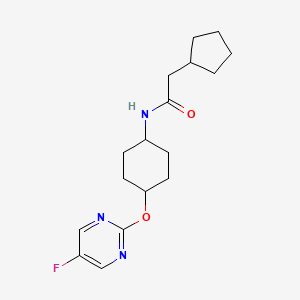

![molecular formula C19H16F2N2O4 B3009689 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide CAS No. 1396865-57-8](/img/structure/B3009689.png)

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

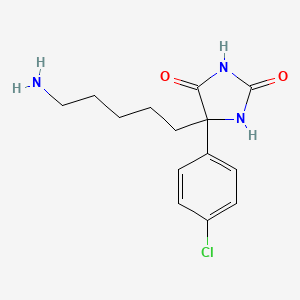

The compound appears to contain a benzo[d][1,3]dioxole-5-carbonyl group , an azetidine-3-carboxamide group, and a 2,4-difluorobenzyl group. Benzo[d][1,3]dioxole is a type of aromatic organic compound . Azetidine is a type of organic compound with a four-membered ring . The 2,4-difluorobenzyl group contains a benzene ring substituted with two fluorine atoms and a CH2 group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group would contribute aromaticity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole, azetidine, and 2,4-difluorobenzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzo[d][1,3]dioxole group could potentially influence its properties .Scientific Research Applications

Synthesis of Functionalized Benzo [1,3]dioxin-4-ones

This compound is used in the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Antimicrobial Evaluation

The compound has been used in the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives, which have shown excellent antimicrobial activity . Some of these derivatives have shown excellent antifungal and antibacterial activity .

Insecticide and Fungicide Activities

Benzo[d][1,3]dioxole, a component of the compound, is used as a valuable starting material for the synthesis of bioactive compounds. These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic activities, including insecticide and fungicide activities .

Anticonvulsant Activity

A series of 5‐substituted benzo [d] [1,3]dioxole derivatives, which can be synthesized using this compound, was tested for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens .

Anti-inflammatory, Anti-tumor, and Anti-depressant Activities

Compounds containing pyrazole moiety, which can be synthesized using this compound, play a very important role in medicinal chemistry. They have shown anti-inflammatory, anti-tumor, and anti-depressant activities .

Anti-arthritic and Anti-hypertensive Activities

Pyrazoles and benzo[d][1,3]dioxole, which can be synthesized using this compound, have shown anti-arthritic and anti-hypertensive activities .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a similar structure, such as dioxole functionalized metal–organic frameworks, have been reported to interact with zn (ii) ions .

Mode of Action

It’s known that dioxole functionalized compounds can bind to zn (ii) ions under certain conditions . This suggests that the compound might interact with its targets through a similar mechanism.

properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c20-14-3-1-12(15(21)6-14)7-22-18(24)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-6,13H,7-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCLZHXVMOWZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)